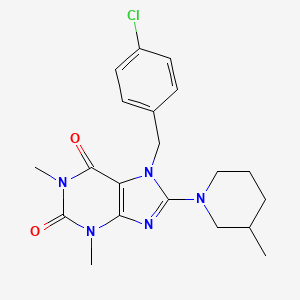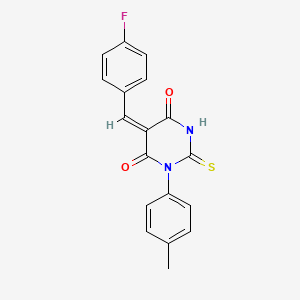![molecular formula C20H21N3OS B4659194 N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B4659194.png)
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide
Vue d'ensemble
Description
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BPT or BPT-2 and is a member of the thiadiazole family of compounds. BPT-2 has been found to exhibit a range of biochemical and physiological effects and has been used in a variety of scientific studies.
Mécanisme D'action
The mechanism of action of BPT-2 is not fully understood, however, it has been found to exhibit a range of biochemical and physiological effects. BPT-2 has been found to inhibit the activity of the sarco/endoplasmic reticulum calcium ATPase (SERCA) pump, which is responsible for regulating calcium levels in cells. This inhibition of the SERCA pump leads to an increase in intracellular calcium levels, which can trigger a variety of cellular responses.
Biochemical and Physiological Effects:
BPT-2 has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer properties, BPT-2 has also been found to exhibit anti-inflammatory properties. BPT-2 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. BPT-2 has also been found to exhibit anti-angiogenic properties, which may be useful in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BPT-2 in lab experiments is its relatively simple synthesis method. BPT-2 can be synthesized on a small scale in a laboratory setting, which makes it an attractive compound for researchers. However, one of the limitations of using BPT-2 in lab experiments is its limited solubility in water. This can make it difficult to work with in some experimental settings.
Orientations Futures
There are a number of potential future directions for research involving BPT-2. One area of research that is currently being explored is the use of BPT-2 in the treatment of cancer. BPT-2 has been found to exhibit anti-cancer properties, and further research may help to elucidate the mechanisms behind these effects. Another potential future direction for research involving BPT-2 is the development of new anti-inflammatory and anti-angiogenic drugs. BPT-2 has been found to exhibit these properties, and further research may help to identify other compounds with similar effects.
Applications De Recherche Scientifique
BPT-2 has been used in a variety of scientific studies due to its potential applications in research. One of the main areas of research where BPT-2 has been used is in the field of cancer research. BPT-2 has been found to exhibit anti-cancer properties and has been used in studies investigating the mechanisms of cancer cell death. BPT-2 has also been used in studies investigating the role of calcium signaling in cancer cells.
Propriétés
IUPAC Name |
N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-3-14(4-2)19-22-23-20(25-19)21-18(24)17-12-10-16(11-13-17)15-8-6-5-7-9-15/h5-14H,3-4H2,1-2H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCGRZKAJAPXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-chlorophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4659118.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4659119.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B4659121.png)
![3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-{4-[2-(methylamino)-2-oxoethoxy]phenyl}propanamide](/img/structure/B4659145.png)
![2-{[3-(trifluoromethyl)benzoyl]amino}-N-[2-(trifluoromethyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4659147.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-(3-fluorophenyl)urea](/img/structure/B4659159.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(2-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4659161.png)
![2-{[2-(2-ethylphenoxy)ethyl]thio}pyrimidine](/img/structure/B4659167.png)

![methyl 3-({[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B4659180.png)
![5-isopropyl-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide](/img/structure/B4659187.png)
![methyl 2-({[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)amino]carbonyl}amino)benzoate](/img/structure/B4659196.png)
